![molecular formula C16H9F3N2O3 B2592309 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 339021-22-6](/img/structure/B2592309.png)

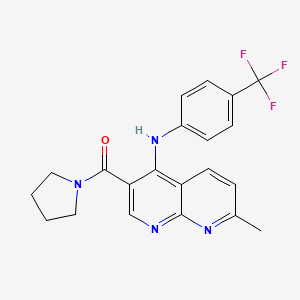

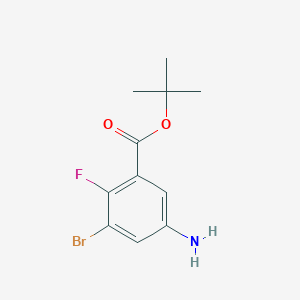

1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” is a chemical compound . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been achieved by the Knoevenagel condensation of 3-isochromanone with aromatic aldehydes . This process was improved by microwave irradiation on solid supports in the presence of various catalysts .Molecular Structure Analysis

The molecular formula of “1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” is C16H8ClF3N2O3. The average mass is 368.7 Da.Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

Silver-Catalyzed Synthesis of Isochromene Derivatives

A study by Mariaule et al. (2014) demonstrated a silver-catalyzed domino hydroarylation/cycloisomerization reaction process using ortho-alkynylbenzaldehydes to produce aryl-functionalized 1H-isochromene with high yields. This method offers an efficient approach to synthesize functionalized isochromene derivatives, highlighting the compound's significance in creating structurally complex molecules with potential applications in material science and medicinal chemistry (Mariaule et al., 2014).

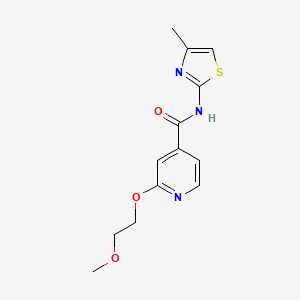

Catalysis and Hydrazone Ligations

Blanden et al. (2011) explored the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, offering a method for biomolecular labeling at neutral pH and low temperatures. This study underscores the application of hydrazone derivatives in bioconjugation and labeling techniques, which are crucial for biological and biochemical research (Blanden et al., 2011).

Lewis Pair Reactivity of Hydrazone Derivatives

Research by Uhl et al. (2016) on aluminum and gallium hydrazides demonstrated their ability to activate C–H bonds, showcasing the reactivity of hydrazone derivatives in catalyzing chemical transformations. Such findings contribute to the understanding of Lewis pair chemistry and its potential in developing new catalytic processes (Uhl et al., 2016).

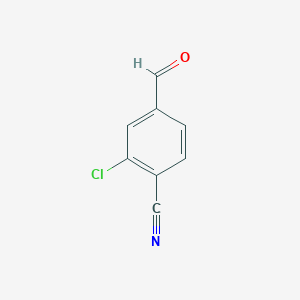

Antimicrobial and Antiproliferative Activities

Pahonțu et al. (2017) synthesized and characterized metal complexes with isoniazid-derived hydrazone compounds, demonstrating significant antimicrobial and antiproliferative activities. This research highlights the compound's utility in creating bioactive metal complexes that could lead to the development of new therapeutic agents (Pahonțu et al., 2017).

Nonlinear Optical Properties

Meenatchi et al. (2021) studied the nonlinear optical properties of a hydrazone derivative, emphasizing its potential in photonic and optoelectronic applications. The research demonstrates the compound's relevance in developing materials with high nonlinear optical responses, which are essential for modern technological applications (Meenatchi et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

1-hydroxy-4-[[3-(trifluoromethyl)phenyl]diazenyl]isochromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)14(22)24-15(13)23/h1-8,22H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYGQIOFIZKZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2592226.png)

![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)

![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592242.png)

![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)